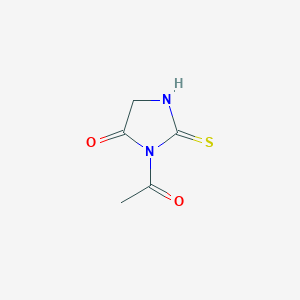
4,5-Bis(bromomethyl)acridine
Overview
Description
4,5-Bis(bromomethyl)acridine is a chemical compound known for its dual properties of DNA alkylation and intercalation.
Preparation Methods
The synthesis of 4,5-Bis(bromomethyl)acridine typically involves the bromomethylation of acridine derivatives. One common method includes the reaction of acridine with formaldehyde and hydrobromic acid under controlled conditions to introduce bromomethyl groups at the 4 and 5 positions of the acridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-Bis(bromomethyl)acridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Crosslinking and Intercalation: The most significant reactions involve its interaction with DNA, where it can form crosslinks and intercalate between DNA bases.
Common reagents used in these reactions include nucleophiles like amines and thiols, and the major products formed depend on the specific nucleophile used.
Scientific Research Applications
4,5-Bis(bromomethyl)acridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its ability to interact with DNA, making it a valuable tool in genetic research.
Industry: Utilized in the development of fluorescent chemosensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 4,5-Bis(bromomethyl)acridine involves its ability to alkylate DNA bases and intercalate between DNA strands. This dual action disrupts DNA replication and transcription, leading to cell death. The compound targets DNA directly, forming covalent bonds with DNA bases and inserting itself between base pairs, which prevents proper DNA function .
Comparison with Similar Compounds
4,5-Bis(bromomethyl)acridine can be compared with other bromomethyl-substituted acridines such as:
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(bromomethyl)-7-methylacridine
- 2,7-Dimethylacridine
These compounds share similar DNA crosslinking and intercalation properties but differ in their specific activities and mutagenic potentials. For example, 1,8-Bis(bromomethyl)acridine and 2,7-Bis(bromomethyl)acridine exhibit similar interstrand crosslinking activities, while 2,7-Dimethylacridine shows lower mutagenic activity .
Properties
IUPAC Name |
4,5-bis(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLPHROGIDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457107 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643742-28-3 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)











